molecular formula C9H21O3PS2 B104562 Terbufos-oxon CAS No. 56070-14-5

Terbufos-oxon

Cat. No.: B104562
CAS No.: 56070-14-5
M. Wt: 272.4 g/mol
InChI Key: ULQPHYVGZGUIJR-UHFFFAOYSA-N
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Description

Terbufos-oxon, also known as this compound, is a useful research compound. Its molecular formula is C9H21O3PS2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal Properties and Efficacy

Terbinafine, an allylamine antifungal agent, exhibits a broad spectrum of activity against various fungi, including dermatophytes, filamentous fungi, and some yeast species. It has been demonstrated to be highly effective in treating cutaneous dermatophyte infections, nail infections, cutaneous candidiasis, and pityriasis versicolor with both oral and topical formulations. Early research indicated terbinafine as a potential first-line therapy for dermatophyte infections, especially for those affecting the nails, due to its high efficacy rates in clinical trials and minimal adverse effects (Balfour & Faulds, 1992).

High-Intensity Focused Ultrasound in Neurosurgery

High-Intensity Focused Ultrasound (HIFU) has emerged as a promising tool in neurosurgery for the treatment of tumors, stroke, epilepsy, and functional disorders. HIFU offers a non-invasive therapeutic alternative, leveraging ultrasound waves for intracranial ablation and demonstrating potential across various medical and surgical disciplines (Quadri et al., 2018).

Raman and Terahertz Spectroscopies in Pharmaceutical Research

Raman and Terahertz spectroscopies have shown significant utility in characterizing pharmaceutical systems despite their limitations. These techniques have been applied in a wide range of pharmaceutical research, indicating their flexibility and potential in drug characterization and analysis (McGoverin, Rades, & Gordon, 2008).

Biofuel Enhancement with Higher Alcohol Additives

Research has explored the use of methanol–gasoline blends with higher alcohol additives to improve the performance and emission characteristics of spark-ignition engines. These ternary blends are shown to enhance energy content, kinematic viscosity, corrosion resistance, water tolerance, and phase stability, presenting a potential for improved automotive engine performance (Bharath & Arul Mozhi Selvan, 2021).

Terahertz Applications in Food and Agriculture

Terahertz (THz) technology, which interacts with materials at the intermolecular level, has shown great potential in food and agricultural applications. Its non-invasive and label-free nature allows for inspection and material characterization in these fields, indicating substantial opportunities for research and innovation (Mathanker, Weckler, & Wang, 2013).

Low-Intensity Focused Ultrasound Pulsation in Brain Stimulation

Low-Intensity Focused Ultrasound Pulsation (LIFUP) is a novel brain stimulation method offering non-invasive focal stimulation through the skull. This technique, in preclinical testing, could potentially serve in research and clinical applications for neuromodulation, showing promise in conjunction with imaging techniques like fMRI (Bystritsky et al., 2011).

Mechanism of Action

Target of Action

Terbufos-oxon, also known as Terbufos, is an organophosphate insecticide and nematicide . Its primary target is acetylcholinesterase (AChE) , an essential enzyme in the nervous system of many organisms, including humans . AChE plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine, thereby terminating the signal transmission at the synapses .

Mode of Action

This compound acts as a cholinesterase inhibitor . It inactivates AChE by phosphorylating the hydroxyl group of serine present at the active site of the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synapses. The excess acetylcholine continues to transmit nerve signals, causing overstimulation of the muscles and glands, which can lead to a variety of symptoms and potentially death .

Biochemical Pathways

The biochemical pathway of this compound involves a series of enzymatic reactions, including hydrolysis, oxidation, alkylation, and dealkylation . The compound undergoes sulfoxidation and desulfuration, followed by hydrolysis of the thiolophosphorus bond . This is then followed by enzymatic S-methylation and additional S-oxidation . These transformations result in the formation of various metabolites, some of which may also exhibit toxicity .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is rapidly absorbed and distributed throughout the body . It undergoes metabolic transformations (as described above) in the liver and other tissues, leading to the formation of various metabolites . The compound and its metabolites are primarily excreted in the urine .

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the nervous system. This can result in a range of symptoms, including muscle weakness, blurred vision, sweating, headache, and nausea. In severe cases, it can cause seizures, loss of consciousness, and even death . The compound is highly toxic to mammals, with a high acute toxicity reported .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its toxicity can be enhanced when co-applied with other pesticides, such as atrazine . Additionally, its persistence and bioavailability in the environment can be affected by factors such as soil type, temperature, and moisture . It’s also worth noting that this compound is slightly mobile in the environment and can contaminate water bodies, posing a risk to aquatic organisms .

Biochemical Analysis

Biochemical Properties

Terbufos-oxon plays a significant role in biochemical reactions by inhibiting acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission. This compound interacts with the active site of acetylcholinesterase, specifically binding to the serine residue, which is essential for the enzyme’s catalytic activity . This binding results in the phosphorylation of the serine hydroxyl group, rendering the enzyme inactive .

Cellular Effects

This compound affects various cell types and cellular processes. It disrupts normal cell function by inhibiting acetylcholinesterase, leading to excessive accumulation of acetylcholine. This accumulation affects cell signaling pathways, particularly those involved in neurotransmission . Additionally, this compound influences gene expression and cellular metabolism by altering the activity of enzymes and proteins involved in these processes . The compound’s impact on cell signaling pathways can lead to neurotoxicity and other adverse cellular effects .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase through phosphorylation of the enzyme’s active site serine residue . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation and continuous stimulation of nerve cells . The binding interaction between this compound and acetylcholinesterase is highly specific, targeting the enzyme’s active site and forming a stable phosphorylated complex . This mechanism of action is characteristic of organophosphates and underlies their neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on acetylcholinesterase . Long-term exposure to this compound in vitro and in vivo has been associated with persistent neurotoxic effects, including alterations in cellular function and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild neurotoxic effects, while higher doses can lead to severe toxicity and even death . Threshold effects have been observed, with certain dosages required to elicit specific toxic responses . High doses of this compound can result in significant inhibition of acetylcholinesterase, leading to pronounced neurotoxic symptoms such as convulsions and respiratory failure .

Metabolic Pathways

This compound is involved in several metabolic pathways, including sulfoxidation, desulfuration, and hydrolysis . These pathways involve enzymes such as cytochrome P450 and esterases, which facilitate the conversion of this compound to its metabolites . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the presence of cofactors . Understanding these pathways is crucial for assessing the compound’s toxicity and environmental impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can affect its activity and toxicity . Studies have shown that this compound can accumulate in the liver, kidneys, and brain, where it exerts its neurotoxic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The compound’s activity and function can be influenced by its localization within these compartments . Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, affecting its interactions with biomolecules and its overall toxicity .

Properties

IUPAC Name

2-(diethoxyphosphorylsulfanylmethylsulfanyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O3PS2/c1-6-11-13(10,12-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQPHYVGZGUIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCSC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037601
Record name Terbufos oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56070-14-5
Record name Terbufos oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terbufos oxon
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E86XA5KD67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.